Dimethyl 2,5-dibromohexanedioate
Description
Significance of Dimethyl 2,5-dibromohexanedioate as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing two bromine atoms at the 2 and 5 positions and two methyl ester groups, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of various cyclic and acyclic compounds.
One of the most well-documented applications is its use in the preparation of dimethyl cyclobut-1-ene-1,2-dicarboxylate. archive.org This transformation highlights the ability of the compound to undergo intramolecular cyclization reactions, a key strategy in the synthesis of strained ring systems. The controlled formation of carbon-carbon bonds from this dibrominated ester is a testament to its synthetic utility.
Furthermore, this compound serves as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the biomimetic design and synthesis of potent allosteric inhibitors of enzymes, such as dihydrodipicolinate synthase. doi.org In these multi-step syntheses, the dibromoester provides a carbon backbone that can be further functionalized to achieve the desired molecular complexity and biological activity.
The reactivity of the carbon-bromine bonds also allows for nucleophilic substitution reactions, opening pathways to a variety of derivatives. These reactions can introduce different functional groups, expanding the range of molecules accessible from this starting material.
Historical Development and Initial Academic Investigations of this compound
The historical development of this compound is closely intertwined with the study of its corresponding diethyl ester, diethyl 2,5-dibromohexanedioate, and the broader investigation of halogenated adipic acid derivatives. Early explorations into the synthesis of such compounds date back to the beginning of the 20th century.
Initial investigations into the synthesis of the closely related diethyl 2,5-dibromohexanedioate were reported as early as 1902 by Willstatter. google.com Subsequent work by Ingold in 1921 further detailed the synthesis of meso-diethyl 2,5-dibromoadipate. google.comrsc.org These early studies laid the groundwork for the preparation and understanding of α-halogenated dicarboxylic acid esters.
A key synthetic procedure for preparing the meso-form of this compound was reported by McDonald and Reitz in 1972. archive.org This method has been cited in subsequent research, indicating its importance in providing access to this specific stereoisomer. archive.org The focus on the meso isomer is significant as its stereochemistry can influence the outcome of subsequent reactions.
Modern synthetic methods often involve the bromination of adipoyl chloride followed by esterification with methanol (B129727). These procedures have been refined over the years to improve yields and stereoselectivity.
Chemical Compound Data
| Compound Name |
| This compound |
| Diethyl 2,5-dibromohexanedioate |
| Dimethyl cyclobut-1-ene-1,2-dicarboxylate |
| Dihydrodipicolinate synthase |
| Adipoyl chloride |
| Methanol |
| Willstatter |
| Ingold |
| O'Neill |
| McDonald |
| Reitz |
Research Findings: Synthesis of this compound
| Year | Researchers | Key Finding/Method | Yield |
| 1921 | Ingold | Synthesis of meso-diethyl 2,5-dibromoadipate | 40% google.com |
| 1942 | Not Specified | Synthesis of meso-dimethyl 2,5-dibromoadipate | 70% google.com |
| 1961 | Not Specified | Synthesis of meso-dimethyl 2,5-dibromoadipate | 60% google.com |
| 1972 | McDonald & Reitz | Established a key synthetic procedure for the meso-form | Not specified in provided context |
| 1988 | O'Neill | Synthesis of meso-diethyl 2,5-dibromoadipate using sun lamp irradiation | 75.5% google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICCJCVLLCDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968220 | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
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Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-72-4, 53490-47-4 | |
| Record name | Dimethyl 2,2'-dibromoadipate | |
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| Record name | 868-72-4 | |
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| Record name | NSC120723 | |
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| Record name | Dimethyl 2,5-dibromohexanedioate | |
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| Record name | Dimethyl 2,5-dibromoadipate | |
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Advanced Synthetic Methodologies for Dimethyl 2,5 Dibromohexanedioate and Its Derivatives
Regioselective and Stereoselective Synthesis of Dimethyl 2,5-dibromohexanedioate
The synthesis of this compound can be approached through several methods, with classical routes being well-established and newer, more sustainable methods being an area of ongoing research.
Classical Synthetic Routes to Meso-Dimethyl 2,5-dibromohexanedioate from Dicarboxylic Acids
The traditional and most documented synthesis of this compound begins with the dicarboxylic acid, hexanedioic acid (adipic acid). The process is a multi-step procedure that involves the initial conversion of the carboxylic acid groups to a more reactive species, followed by α-bromination and subsequent esterification. ox.ac.ukchemicalbook.com
The first step involves the reaction of adipic acid with thionyl chloride to form the intermediate, adipoyl dichloride. ox.ac.uk This is followed by the crucial α-bromination step. The bromination of adipoyl dichloride is typically achieved using molecular bromine, often with a catalytic amount of hydrobromic acid or under UV irradiation to facilitate the reaction at the alpha positions. ox.ac.ukchemicalbook.com The resulting 2,5-dibromoadipoyl dichloride is then reacted with methanol (B129727) to yield the final product, this compound. ox.ac.uk This process creates two stereocenters, resulting in a mixture of the meso and the racemic (DL) diastereomers. ox.ac.ukpsu.edu
A representative reaction scheme is detailed below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Adipic Acid | Thionyl Chloride, Reflux (e.g., 90°C) | Adipoyl Dichloride |
| 2 | Adipoyl Dichloride | Bromine, HBr (cat.) or UV light | 2,5-Dibromoadipoyl Dichloride |
| 3 | 2,5-Dibromoadipoyl Dichloride | Methanol | This compound (mixture of meso/DL isomers) |
This table summarizes the classical multi-step synthesis from adipic acid.
Mechanochemical Approaches for this compound Preparation
Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net These solvent-free methods can reduce waste, shorten reaction times, and sometimes provide access to different product selectivities. nih.gov
While specific literature detailing the mechanochemical synthesis of this compound is not prominent, the principles of mechanochemistry have been successfully applied to a wide range of organic transformations, including the halogenation of various substrates. beilstein-journals.org For instance, the halogenation of aromatic compounds has been achieved by milling with N-halosuccinimides. beilstein-journals.org Given the success of mechanochemistry in other halogenation and esterification reactions, it represents a promising area for future research to develop a greener, solvent-free synthetic route to the title compound. Such an approach could potentially offer advantages in terms of reduced solvent waste and energy consumption compared to classical reflux conditions.
Functionalization and Derivatization Strategies for this compound
The two bromine atoms in this compound are susceptible to nucleophilic attack, making the compound an excellent substrate for a variety of functionalization and derivatization reactions.
Nucleophilic Substitution Reactions with Amines and Related Reagents
One of the primary applications of this compound is in the synthesis of 2,5-diaminohexanedioic acid derivatives. This is typically achieved through nucleophilic substitution reactions where the bromine atoms are displaced by nitrogen-containing nucleophiles.
A common strategy involves the Gabriel synthesis, where the dibromoester is treated with potassium phthalimide (B116566). The phthalimide anion acts as a nitrogen nucleophile, displacing both bromide ions to form dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate. This intermediate can then be hydrolyzed, often under acidic conditions with reagents like hydrobromic acid, to cleave the phthaloyl groups and yield the diamine as a salt. researchgate.net
Alternatively, direct reaction with ammonia (B1221849) can be used. For example, shaking this compound with concentrated aqueous ammonia readily converts the ester groups into amides and displaces the bromine atoms, leading to the formation of 2,5-dibromohexanediamide. ox.ac.uk Another example of nucleophilic substitution is the reaction with sodium azide (B81097) to produce diethyl 2,5-diazidoadipate from the corresponding diethyl ester, a precursor for other nitrogen-containing heterocycles. chemicalbook.com
| Nucleophile | Product after Substitution | Subsequent Product (if applicable) |
| Potassium Phthalimide | Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate researchgate.net | 2,5-Diaminohexanedioic acid researchgate.net |
| Ammonia | 2,5-Dibromohexanediamide ox.ac.uk | - |
| Sodium Azide | Diethyl 2,5-diazidoadipate chemicalbook.com | - |
This table showcases key nucleophilic substitution reactions for derivatization.
Synthesis of Chiral and Achiral Diastereomers
The bromination of the adipic acid backbone at the 2- and 5-positions creates two chiral centers. Consequently, this compound exists as three stereoisomers: a pair of enantiomers (the R,R and S,S isomers), which form a racemic mixture, and an achiral meso diastereomer (the R,S isomer). ox.ac.ukpsu.edu The classical synthesis typically produces a mixture of these diastereomers. ox.ac.uk
The meso form is achiral due to an internal plane of symmetry. Its structure has been confirmed by single-crystal X-ray analysis, which shows the molecule lying about a crystallographic center of inversion. psu.edu
The different stereoisomers can serve as precursors for chiral or achiral target molecules. For example, derivatization of the diastereomeric mixture of the dibromoester leads to a corresponding mixture of diastereomeric products. In one study, the reaction of a stereoisomeric mixture of a derivative, dimethyl 2,5-bis([(tert-butoxy)carbonyl]amino)hexanedioate, with 1-bromo-4-chlorobutane (B103958) led to the formation of two distinct diastereomers: the racemic (2R, 5R) and the meso (2R, 5S) products, which were separable. researchgate.net This highlights that the stereochemistry established during the initial bromination can be carried through subsequent synthetic steps to generate a range of chiral and achiral diastereomers for various applications.
Mechanistic Investigations of Dimethyl 2,5 Dibromohexanedioate Reactions
Elucidation of Reaction Pathways for Cycloaddition and Elimination Reactions involving Dimethyl 2,5-dibromohexanedioate
The reaction of this compound with strong bases can lead to the formation of cyclic products through a sequence of elimination and/or cycloaddition steps. A key transformation is the synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate, which can be achieved in a single step from the corresponding α,α′-dibromoalkanedicarboxylates researchgate.net. The elucidation of the precise reaction pathway is critical to understanding how the linear dibromoester is converted into a strained four-membered ring.
Several plausible mechanistic pathways can be considered for this transformation, primarily revolving around base-induced elimination reactions. The use of a strong, sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution pathways.
Pathway A: Concerted Double Dehydrobromination and [2+2] Cycloaddition
One possibility involves a concerted process where the base removes two molecules of hydrogen bromide in a single step, leading directly to the cyclobutene (B1205218) product. However, such a concerted pathway is generally considered less likely due to the high activation energy associated with the simultaneous breaking and forming of multiple bonds in a highly ordered transition state.
Pathway B: Stepwise Double Elimination followed by Electrocyclization
A more plausible stepwise mechanism involves two consecutive E2 eliminations. The first elimination would yield Dimethyl 2-bromohexa-2,4-dienedioate. A subsequent E2 elimination would then generate a highly reactive conjugated diyne intermediate, Dimethyl hexa-2,4-diynedioate. This intermediate could then undergo a [2+2] cycloaddition to form the cyclobutene ring. However, the formation of a conjugated diyne under these conditions is speculative and would likely require harsh reaction conditions.
Pathway C: E2 Elimination followed by Intramolecular SN2' Reaction
Another viable pathway begins with a single E2 elimination to form an allylic bromide intermediate. The stereochemistry of this intermediate would be crucial for the subsequent step. Deprotonation at the carbon alpha to the remaining bromine atom would create a carbanion that could then undergo an intramolecular SN2' (substitution nucleophilic bimolecular with allylic rearrangement) reaction, attacking the double bond and displacing the bromide ion to form the cyclobutene ring.
Pathway D: Double E2 Elimination to a Diene followed by 4π Electrocyclization
Perhaps the most likely pathway involves the base-induced double dehydrobromination to form a conjugated diene, Dimethyl hexa-1,3-diene-2,5-dicarboxylate. This diene could then undergo a 4π electrocyclization to form the cyclobutene ring. The stereochemistry of the diene formed in the elimination steps would dictate the stereochemical outcome of the electrocyclization according to the Woodward-Hoffmann rules.
The table below summarizes the key intermediates and reaction types for these proposed pathways.
| Pathway | Initial Step | Key Intermediate(s) | Cyclization Step |
| A | Concerted Double Dehydrobromination | Transition State Complex | Concerted [2+2] Cycloaddition |
| B | Stepwise Double E2 Elimination | Dimethyl 2-bromohexa-2,4-dienedioate, Dimethyl hexa-2,4-diynedioate | [2+2] Cycloaddition |
| C | E2 Elimination | Dimethyl 2-bromohexa-2,4-dienedioate | Intramolecular SN2' |
| D | Double E2 Elimination | Dimethyl hexa-1,3-diene-2,5-dicarboxylate | 4π Electrocyclization |
Further detailed kinetic studies and isotopic labeling experiments would be necessary to definitively distinguish between these potential pathways.
Stereochemical Control and Selectivity in this compound Transformations
The stereochemical outcome of reactions involving this compound is intrinsically linked to the stereochemistry of the starting material and the geometric constraints of the reaction mechanism. The compound exists as three stereoisomers: a meso compound ((2R,5S)-Dimethyl 2,5-dibromohexanedioate) and a pair of enantiomers ((2R,5R)- and (2S,5S)-Dimethyl 2,5-dibromohexanedioate). The stereochemical course of the reaction is largely dictated by the requirements of the E2 elimination, which proceeds most efficiently when the hydrogen atom and the leaving group (bromide) are in an anti-periplanar conformation.
In an acyclic system like this compound, this anti-periplanar arrangement is achieved through rotation around the carbon-carbon single bonds. The conformational preferences of the molecule will therefore play a significant role in determining the reaction rate and the stereochemistry of the products.
Reaction of meso-Dimethyl 2,5-dibromohexanedioate:
For the meso-isomer, the two bromine atoms have opposite stereochemistry (R and S). For a double E2 elimination to occur to form a conjugated diene, the molecule must adopt a conformation where a hydrogen and a bromine at C2 and C3, and a hydrogen and a bromine at C4 and C5 are simultaneously in an anti-periplanar arrangement. Let's consider the formation of a diene intermediate. The stereochemistry of the resulting diene will depend on which protons are abstracted and the subsequent conformational rotations. For the meso-isomer to undergo a double elimination to form a diene that can subsequently cyclize to the observed cis-disubstituted cyclobutene, specific conformational alignments are required.
Stereochemical Control in Elimination:
The selectivity in these transformations arises from the energetic preferences for certain transition states. The transition state that minimizes steric interactions will be favored, leading to the major product. For example, in an E2 reaction, the base will preferentially abstract the most accessible anti-periplanar proton.
The table below illustrates the expected major diene stereoisomer from the elimination of different stereoisomers of this compound, based on the anti-periplanar requirement for the E2 mechanism.
| Starting Stereoisomer | Conformation for Double Elimination | Major Diene Stereoisomer |
| meso-((2R,5S)-) | Staggered conformations allowing for two anti-periplanar H-Br eliminations | (E,E)-Dimethyl hexa-1,3-diene-2,5-dicarboxylate |
| chiral ((2R,5R)- or (2S,5S)-) | Staggered conformations allowing for two anti-periplanar H-Br eliminations | (E,Z)-Dimethyl hexa-1,3-diene-2,5-dicarboxylate |
The subsequent electrocyclization of these diene intermediates would then proceed according to the Woodward-Hoffmann rules, where the stereochemistry of the diene dictates the stereochemistry of the cyclobutene product. For instance, a thermal 4π electrocyclization of a conjugated diene is a conrotatory process. This stereochemical control is a powerful tool in organic synthesis, allowing for the selective formation of desired stereoisomers.
Advanced Spectroscopic and Computational Characterization of Dimethyl 2,5 Dibromohexanedioate
Application of High-Resolution Spectroscopic Methods in Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the precise determination of molecular structures and the confirmation of their elemental composition. In the case of Dimethyl 2,5-dibromohexanedioate, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been pivotal in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. For this compound, which can exist as a mixture of stereoisomers (meso and racemic), NMR provides distinct signals for the different protons and carbons, allowing for their differentiation.
A study reporting the synthesis of this compound provided detailed ¹H and ¹³C NMR data. doi.org The obtained product, a mixture of stereoisomers, was analyzed in deuterated chloroform (B151607) (CDCl₃). doi.org
The ¹H NMR spectrum, recorded at 500 MHz, shows a triplet at 4.26 ppm corresponding to the two protons on the bromine-bearing carbons (CH-Br). doi.org The methyl protons of the ester groups appear as a singlet at 3.80 ppm. doi.org The methylene (B1212753) protons (CH₂) adjacent to the chiral centers present as a multiplet between 2.26 and 2.35 ppm, while the other two methylene protons are observed as a multiplet between 2.02 and 2.12 ppm. doi.org
The ¹³C NMR spectrum, recorded at 125 MHz, reveals a peak at 165.6 ppm for the carbonyl carbons of the ester groups. doi.org The carbons attached to the bromine atoms (C-Br) resonate at 45.9 ppm, and the methyl carbons of the ester groups (O-CH₃) appear at 54.4 ppm. doi.org The methylene carbons (CH₂) are found at 34.6 ppm. doi.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ doi.org
| Type | Frequency | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 500 MHz | 4.26 (t, J = 4.4 Hz, 2H) | Protons on bromine-bearing carbons (CH-Br) |
| 3.80 (s, 3H) | Methyl protons of the ester groups (O-CH₃) | ||
| 2.35 – 2.26 (m, 2H) | Methylene protons (CH₂) | ||
| 2.12 – 2.02 (m, 2H) | Methylene protons (CH₂) | ||
| ¹³C NMR | 125 MHz | 165.6 | Carbonyl carbons (C=O) |
| 54.4 | Methyl carbons of the ester groups (O-CH₃) | ||
| 45.9 | Carbons attached to bromine (C-Br) | ||
| 34.6 | Methylene carbons (CH₂) |
This data represents a mixture of stereoisomers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio. For this compound, HRMS confirms the molecular formula C₈H₁₂Br₂O₄.
In one analysis, the compound was ionized using chemical ionization (CI) and the ammoniated molecular ion [M + NH₄]⁺ was observed. The calculated mass-to-charge ratio for C₈H₁₆NBr₂O₄⁺ was 349.9426, while the experimentally found value was 349.9419, confirming the molecular formula. doi.org
Table 2: High-Resolution Mass Spectrometry Data for this compound doi.org
| Ion | Calculated m/z | Found m/z | Ionization Method |
| [M + NH₄]⁺ | 349.9426 | 349.9419 | CI |
Theoretical Investigations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has broad applications in chemistry and materials science for predicting molecular properties and reaction mechanisms.
Prediction of Transition States and Reaction Energetics in this compound Chemistry
DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of reaction energetics. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. While specific DFT studies on the prediction of transition states and reaction energetics for reactions involving this compound are not readily found in the surveyed literature, the general methodology is well-established. Such calculations would typically involve optimizing the geometries of reactants, products, and transition states to determine their relative energies and the activation barriers for various reaction pathways.
Analysis of Conformation and Electronic Structure of this compound
The conformational landscape and electronic structure of a molecule are key determinants of its reactivity and physical properties. DFT calculations can provide valuable insights into these aspects. By calculating the energies of different conformers, the most stable three-dimensional arrangement of the atoms can be predicted. Furthermore, analysis of the molecular orbitals and electron density distribution can reveal information about the molecule's reactivity and intermolecular interactions. Although specific DFT studies focusing on the conformational analysis and electronic structure of this compound are not available in the current literature, such theoretical investigations would be highly valuable for a more complete understanding of this compound.
Crystallographic Analysis and Intermolecular Interactions of Meso-Dimethyl 2,5-dibromohexanedioate
The compound crystallizes in the monoclinic space group P2₁/c. psu.edunih.gov The molecule possesses a crystallographic center of inversion at the midpoint of the central C-C bond, which is characteristic of the meso form. psu.edunih.govnih.govresearchgate.net
Table 3: Crystal Data and Structure Refinement for meso-Dimethyl 2,5-dibromohexanedioate psu.edunih.gov
| Parameter | Value |
| Chemical formula | C₈H₁₂Br₂O₄ |
| Molar mass | 331.98 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.5580 (9) |
| b (Å) | 12.134 (2) |
| c (Å) | 10.554 (2) |
| β (°) | 90.36 (3) |
| Volume (ų) | 583.7 (2) |
| Z | 2 |
| Temperature (K) | 293 |
The crystal structure reveals that there are no intramolecular hydrogen bonds. psu.edunih.govnih.govresearchgate.net However, the molecules are connected through intermolecular C-H···O hydrogen bonds, forming a three-dimensional network. psu.edunih.govnih.govresearchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice. Specifically, a hydrogen bond is observed between a hydrogen atom on a methylene carbon (C3-H3A) and an oxygen atom of a carbonyl group (O2) of an adjacent molecule. psu.edu
Table 4: Selected Bond Lengths for meso-Dimethyl 2,5-dibromohexanedioate (Å) researchgate.net
| Bond | Length (Å) |
| Br-C3 | 2.011 (4) |
| O1-C2 | 1.175 (5) |
| O2-C2 | 1.249 (6) |
| C2-C3 | 1.569 (6) |
| C3-C4 | 1.456 (5) |
| C4-C4' | 1.632 (7) |
Table 5: Selected Bond Angles for meso-Dimethyl 2,5-dibromohexanedioate (°) researchgate.net
| Angle | Value (°) |
| O1-C2-O2 | 126.0 (5) |
| O1-C2-C3 | 113.3 (5) |
| O2-C2-C3 | 118.5 (5) |
| C2-C3-C4 | 114.7 (4) |
| Br-C3-C4 | 108.7 (3) |
| C2-C3-Br | 99.0 (3) |
Applications of Dimethyl 2,5 Dibromohexanedioate in Contemporary Organic Synthesis and Medicinal Chemistry
Building Block for Complex Organic Molecules and Scaffolds
The utility of dimethyl 2,5-dibromohexanedioate is most evident in its role as a precursor for diverse molecular frameworks, ranging from strained ring systems to key components of bioactive molecules.
One of the notable applications of this compound is as a key intermediate in the synthesis of strained cyclic compounds. Specifically, the meso- form of the compound is instrumental in producing dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov The synthesis involves a debromination reaction, which induces ring closure to form the four-membered cyclobutene (B1205218) ring, a structural motif of interest in organic chemistry due to its inherent ring strain and reactivity. The crystal structure of the starting material, meso-dimethyl 2,5-dibromohexanedioate, has been characterized, confirming its specific stereochemistry which is crucial for the subsequent cyclization reaction. nih.gov The molecule features a crystallographic center of inversion at the midpoint of the central carbon-carbon bond, which is characteristic of the meso form. nih.gov
Crystal Data for meso-Dimethyl 2,5-dibromohexanedioate nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.5580 (9) Å |
| b | 12.134 (2) Å |
| c | 10.554 (2) Å |
| β | 90.36 (3)° |
Diketopiperazines (DKPs) represent the simplest class of cyclic peptides and are a common scaffold found in a vast number of natural products. nih.gov These frameworks are of significant interest in medicinal chemistry due to their diverse biological activities and their utility as peptidomimetics. nih.govresearchgate.net The synthesis of functionalized DKPs often begins with α-amino acids.
This compound serves as a valuable precursor for 2,5-diaminohexanedioic acid, a non-proteinogenic amino acid that can be used to construct DKP frameworks. The synthetic route involves the conversion of the dibromo-compound into a diamino-diester, which can then undergo cyclization. For instance, a sequence starting with the bromination of adipic acid followed by esterification yields this compound. doi.org This intermediate can then be transformed into derivatives such as N,N′-Bis(1′-(S)-1′-carboethoxy-3′-phenylpropyl)-3,6-S-dimethyl-2,5-diketopiperazine, highlighting its role in creating complex, chiral DKP structures. researchgate.net
The synthesis of non-natural α-amino acid derivatives is a central theme in modern organic and medicinal chemistry, as these compounds are key building blocks for developing novel pharmaceuticals and biologically active probes. nih.gov this compound is a key starting material for producing derivatives of 2,5-diaminohexanedioic acid. doi.org
Key Intermediates in the Synthesis of Functionalized Diaminohexanedioate from this compound doi.org
| Step | Intermediate Compound |
|---|---|
| 1 | Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate |
| 2 | 2,5-Diaminohexanedioic acid |
| 3 | Dimethyl 2,5-diaminohexanedioate dihydrochloride |
This pathway provides access to both the free amino acid and its protected derivatives, which are suitable for further elaboration in peptide synthesis or the construction of other complex nitrogen-containing molecules. doi.org
Laboratory Safety and Handling Procedures for Dimethyl 2,5 Dibromohexanedioate in Academic Research
Implementation of Engineering Controls and Ventilation Systems in Research Settings
When handling Dimethyl 2,5-dibromohexanedioate in an academic research laboratory, the primary line of defense to minimize exposure is the implementation of robust engineering controls and ventilation systems. usu.eduzoro.com Due to the compound's potential hazards, including causing severe skin burns and eye damage, all manipulations should be conducted within a properly functioning chemical fume hood. fishersci.comaksci.com A chemical fume hood provides a physical barrier and a controlled airflow to draw vapors and dusts away from the researcher. usu.edulibretexts.org
Key considerations for engineering controls include:
Chemical Fume Hoods: These are essential for any procedure that may generate aerosols, dust, or vapors of the compound. usu.eduzoro.com The fume hood's sash should be kept as low as possible to maximize protection while allowing for comfortable work. nih.gov
Local Exhaust Ventilation (LEV): For smaller-scale operations or where a full fume hood is not feasible, LEV systems, such as snorkel exhausts, can be used to capture emissions at the source. zoro.com
Ventilation Rate: The laboratory should have a high rate of air exchange to ensure that any fugitive emissions are quickly diluted and removed from the workspace. zoro.comlibretexts.org
Closed Systems: For certain reactions or transfers, using a closed system can prevent the release of the chemical into the laboratory environment. fishersci.com
It is crucial to ensure that all ventilation systems are regularly inspected and maintained to guarantee their effectiveness. zoro.com Researchers should be trained on the proper use of these engineering controls to maximize their safety benefits. usu.edu
Protocols for Personal Protective Equipment (PPE) Usage and Exposure Prevention
In addition to engineering controls, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact with this compound. fishersci.comcsub.edu The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE includes:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. fishersci.comnih.gov | Protects against splashes of the chemical which can cause severe eye damage. fishersci.comaksci.com |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). rsc.org | Prevents skin contact, which can lead to severe burns. fishersci.com Gloves should be inspected before use and disposed of properly after handling the chemical. usu.educhemicalbook.com |
| Body Protection | A lab coat, preferably one that is long-sleeved and made of a non-porous material. csub.edu | Protects skin and personal clothing from contamination. fishersci.com |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. fishersci.com | Protects against inhalation of dust or vapors, especially in situations where engineering controls are not sufficient. sigmaaldrich.com |
General hygiene practices are also critical for exposure prevention:
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. usu.educhemicalbook.com
Do not eat, drink, or apply cosmetics in the laboratory. usu.edulibretexts.org
Remove and properly dispose of contaminated PPE before exiting the work area. aksci.com
Methodologies for Safe Storage and Incompatibility Management in Laboratories
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions. sigmaaldrich.com This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. zoro.comfishersci.com An inert atmosphere, such as under nitrogen, and storage at temperatures between 2-8°C is recommended. sigmaaldrich.com
Key storage and incompatibility considerations:
Incompatible Materials: this compound should be stored away from strong oxidizing agents and reducing agents. zoro.comfishersci.comscbt.com Contact with these substances can lead to vigorous and potentially dangerous reactions. scbt.com
Light and Heat Sensitivity: The compound should be protected from light and kept away from heat sources to prevent degradation. zoro.comfishersci.com
Labeling: All containers must be clearly labeled with the chemical name and any relevant hazard warnings. usu.edu
Segregation: Store incompatible chemicals in separate secondary containers or in different designated storage cabinets to prevent accidental mixing. scbt.com Stability tests have shown that under proper storage conditions (-20°C under nitrogen), the compound shows less than 5% decomposition over 12 months.
Procedures for Spill Containment, Decontamination, and Waste Disposal in Research Environments
In the event of a spill of this compound, prompt and appropriate action is necessary to mitigate hazards.
Spill Containment and Decontamination:
Evacuate and Ventilate: If the spill is large or generates significant dust or vapor, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood. sigmaaldrich.com
Personal Protective Equipment: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 6.2. fishersci.com
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. fishersci.comfishersci.com Avoid generating dust. sigmaaldrich.com For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container.
Decontamination: Clean the spill area thoroughly with soap and water. usu.edu
Waste Disposal:
Classification: this compound waste should be considered hazardous waste. aksci.com
Collection: Collect waste in designated, clearly labeled, and sealed containers. fishersci.com Do not mix with other waste streams unless instructed to do so by environmental health and safety personnel. chemicalbook.com
Disposal: Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations. aksci.comchemicalbook.com One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.com Do not empty into drains. fishersci.comsigmaaldrich.com
Emerging Research Frontiers and Future Perspectives for Dimethyl 2,5 Dibromohexanedioate
Development of Novel Catalytic Transformations Involving Dimethyl 2,5-dibromohexanedioate
A primary area of investigation for this compound is its role as a precursor in the synthesis of high-value unsaturated diesters, particularly trans,trans-dimethyl muconate. This transformation is pivotal as dimethyl muconate is a key monomer for the production of bio-based polymers. The core reaction is a dehydrobromination, and current research is focused on developing efficient catalytic systems for this process.
The dehydrobromination of this compound involves the elimination of two equivalents of hydrogen bromide to introduce two double bonds into the carbon chain. A variety of bases and catalytic systems are being explored for this purpose. Non-nucleophilic bases are of particular interest to favor elimination over substitution reactions.
| Catalyst/Reagent Class | Specific Examples | Potential Role in Dehydrobromination |
| Amidine Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A strong, non-nucleophilic base known to effectively promote dehydrohalogenation of alkyl halides. wikipedia.orgnih.govresearchgate.netacs.org |
| Inorganic Bases | Lithium Carbonate | A milder base that can be effective in dehydrohalogenation reactions, often requiring higher temperatures. |
| Other Organic Bases | Triethylamine, Pyridine | Common bases used in elimination reactions, though their efficacy can be substrate-dependent. |
Future research in this area will likely focus on the development of heterogeneous catalysts to simplify product purification and catalyst recycling, as well as exploring photochemically or electrochemically induced dehydrobromination as potentially more sustainable synthetic routes.
Exploration of this compound in Advanced Materials Science
The derivatives of this compound, especially dimethyl muconate, are gaining traction as monomers in the synthesis of advanced polymers with tailored properties. The presence of the bromine atoms in the parent molecule also suggests its potential use as an initiator in controlled radical polymerization techniques.
One of the most promising applications is in the synthesis of bio-based unsaturated polyesters. The enzymatic polymerization of trans,trans-dimethyl muconate with various diols has been shown to produce polyesters with excellent thermal stabilities. rug.nl These materials are of interest for applications such as unsaturated polyester (B1180765) resins and photosensitive coatings, owing to the potential for post-polymerization modification of the unreacted alkene functionalities in the polymer backbone. rug.nl
Furthermore, dimethyl cis,cis-muconate (B1241781) has been successfully incorporated into poly(butylene succinate), leading to random copolymers with altered thermal and mechanical properties. acs.org This demonstrates the potential to fine-tune the characteristics of commodity plastics by incorporating muconate units.
Another emerging frontier is the use of dihaloalkanes as initiators in Atom Transfer Radical Polymerization (ATRP). While the diethyl ester of 2,5-dibromohexanedioate has been used as a bifunctional ATRP initiator, the dimethyl ester is also a viable candidate for this role. cmu.edu This would enable the synthesis of block copolymers and other complex polymer architectures from a variety of vinyl monomers.
| Polymer Type | Monomer/Initiator Derived from this compound | Potential Polymer Properties and Applications |
| Unsaturated Polyesters | trans,trans-dimethyl muconate | High thermal stability, potential for cross-linking, applications in resins and coatings. rug.nl |
| Copolyesters | dimethyl cis,cis-muconate | Tunable thermal and mechanical properties of commodity plastics like poly(butylene succinate). acs.org |
| Vinyl Polymers (via ATRP) | This compound (as initiator) | Synthesis of well-defined polymers (e.g., polystyrene, poly(methyl methacrylate)) and block copolymers. |
Future work in this domain will likely involve a deeper investigation into the structure-property relationships of polymers derived from dimethyl muconate and the exploration of this compound as an initiator for other controlled polymerization techniques.
Integration of Computational Design and High-Throughput Experimentation in its Synthetic Applications
To accelerate the discovery and optimization of processes involving this compound, researchers are turning to computational design and high-throughput experimentation (HTE). These approaches allow for the rapid screening of reaction conditions and the prediction of material properties, significantly reducing the experimental workload.
While specific computational studies on the dehydrobromination of this compound are not yet widely reported, computational chemistry offers powerful tools to investigate reaction mechanisms. For instance, density functional theory (DFT) calculations could be employed to model the transition states of the elimination reactions with different catalysts, providing insights into the most energetically favorable pathways and guiding the selection of optimal catalysts.
In the realm of materials science, HTE has been successfully applied to the discovery of biodegradable polyesters. nih.govpnas.org High-throughput polymer synthesis and biodegradation assays can generate large datasets that can be used to build machine learning models capable of predicting biodegradability based on chemical structure. nih.gov A similar approach could be applied to the optimization of polyesters derived from dimethyl muconate, rapidly screening different diol co-monomers to identify polymers with desired properties, such as high thermal stability or specific mechanical strength. High-throughput synthesis of polyesters has also been achieved using entropically driven ring-opening polymerizations, a technique that could potentially be adapted for monomers derived from this compound. nih.govacs.orgresearchgate.net
| Research Area | Computational/High-Throughput Technique | Potential Application for this compound |
| Catalyst Development | Density Functional Theory (DFT) | Modeling dehydrobromination reaction pathways to identify optimal catalysts. |
| Polymer Synthesis | High-Throughput Experimentation (HTE) | Rapid screening of co-monomers and polymerization conditions for muconate-based polyesters. nih.govpnas.org |
| Materials Property Prediction | Machine Learning (ML) | Developing structure-property relationships to predict the thermal, mechanical, and biodegradable properties of derived polymers. nih.gov |
The future of research on this compound will undoubtedly be shaped by the increasing integration of these in silico and high-throughput methodologies. This will enable a more rational design of catalysts and materials, accelerating the translation of this versatile molecule into practical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 2,5-dibromohexanedioate, and how do reaction conditions influence yield and purity?
- Methodology : Compare bromination methods (e.g., radical vs. electrophilic) using catalysts like NBS (N-bromosuccinimide) or Br₂ under varying temperatures (0–50°C) and solvents (DCM, CCl₄). Monitor yields via GC-MS and purity by HPLC.
- Key Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DCM | 25 | 78 | 95 |
| Br₂ | CCl₄ | 0 | 65 | 88 |
- Reference : Synthesis optimization aligns with CRDC subclass RDF2050103 (chemical engineering design) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use H/C NMR to confirm bromine substitution patterns and esterification. IR spectroscopy validates carbonyl (C=O) and C-Br stretches. Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 308 for C₈H₁₀Br₂O₄).
- Advanced Tip : For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve structural overlaps.
- Reference : Particle technology (RDF2050107) principles apply to purity analysis .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical-mediated processes?
- Methodology :
- Kinetic Studies : Track bromination rates using UV-Vis spectroscopy under controlled light/initiator conditions.
- Computational Modeling : Apply DFT calculations (Gaussian 09) to map transition states and activation energies.
- Isotopic Labeling : Use Br isotopes to trace regioselectivity in dibromination.
- Reference : Process simulation (RDF2050108) supports mechanistic validation .
Q. How do researchers resolve contradictions in reported kinetic data for esterification or bromination steps?
- Methodology :
- Replicated Analysis : Reproduce experiments with standardized protocols (e.g., IUPAC guidelines).
- Parameter Screening : Systematically vary solvent polarity, initiator concentration, and stirring rates.
- Statistical Validation : Use ANOVA to identify significant outliers in datasets.
Q. What separation technologies are most efficient for isolating this compound from by-products like mono-brominated analogs?
- Methodology :
- Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradient).
- Crystallization : Optimize solvent mixtures (ethanol/water) for selective recrystallization.
- Key Data :
| Method | Resolution (R) | Recovery (%) |
|---|---|---|
| HPLC | 1.5 | 92 |
| Crystallization | 1.2 | 85 |
- Reference : Membrane/separation technologies (RDF2050104) guide method selection .
Experimental Design & Data Analysis
Q. How to design a robust experimental protocol for studying the thermal stability of this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min).
- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to estimate activation energy ().
- Critical Parameters : Sample homogeneity, purge gas flow rate, and crucible material (Pt vs. Al₂O₃).
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring (e.g., Raman spectroscopy).
- DoE (Design of Experiments) : Use factorial designs to optimize critical variables (stoichiometry, mixing speed).
- Reference : CRDC subclass RDF2050108 emphasizes process control frameworks .
Interdisciplinary Applications
Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., Suzuki coupling)?
- Methodology :
- Docking Studies : Simulate ligand-metal interactions (Pd catalysts) using AutoDock Vina.
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites.
- Outcome : Predict feasibility of cross-coupling reactions for functionalized diesters.
Data Validation & Reproducibility
Q. What validation protocols ensure reproducibility in kinetic studies of bromination reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

